3,3,5,5-Tetramethylpiperidine
Overview
Description
3,3,5,5-Tetramethylpiperidine is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.26 . It is used in various applications including organic synthesis .
Synthesis Analysis
While specific synthesis methods for 3,3,5,5-Tetramethylpiperidine were not found, a related compound, Pempidine, is synthesized by reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .
Molecular Structure Analysis
The 3,3,5,5-Tetramethylpiperidine molecule contains a total of 29 bonds. There are 10 non-H bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
3,3,5,5-Tetramethylpiperidine has been used in colorimetric detection of Mn2+ ions in aqueous solution. In this application, silver nanoparticles were decorated by 3,3,5,5-Tetramethylpiperidine and polyetherimide (PEI) as a modifier to synthesize PEI-TMB-AgNPs probe for Mn2+ ions detection .
Physical And Chemical Properties Analysis
3,3,5,5-Tetramethylpiperidine has a molecular weight of 141.25 . Further physical and chemical properties were not found in the search results.
Scientific Research Applications
Visual and Colorimetric Detection of Iron (II) Ion
3,3,5,5-Tetramethylpiperidine (TMB) is used in a chromogenic system based on MnO2 nanosheet. The MnO2 nanosheet can oxidize TMB in an acidic environment to form a yellow solution with an absorption peak at 450 nm . This system is used for the visual and colorimetric detection of iron (II) ion .
Enzyme-Linked Immunosorbent Assays (ELISA)
TMB is commonly used as a chromogenic reagent for enzyme-linked immunosorbent assays (ELISA) . In ELISA, TMB is oxidized to TMB radical cation and the charge-transfer complex of the diamine and TMB diimine by hydrogen peroxide (H2O2) in the presence of peroxidase enzymes .
Chlorine Detection in Water
A simple and cheap colorimetric method based on TMB is used for chlorine detection in water . TMB is converted by chlorine to a colored molecule through a pH-dependent multi-step oxidation process where the chromaticity of TMB is directly proportional to chlorine content .
Preparation of 3,3’,5,5’-Tetramethylenebiphenyl Tetraanion
3,3’,5,5’-Tetramethylbiphenyl is used as a precursor for the preparation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion .
Preparation of Biphenyl-3,3’,5,5’-Tetracarboxylic Acid
3,3’,5,5’-Tetramethylbiphenyl is also used to prepare biphenyl-3,3’,5,5’-tetracarboxylic acid by the oxidation of with potassium permanganate .
Staining Procedures in Immunohistochemistry
TMB is a chromogenic substrate used in staining procedures in immunohistochemistry .
Safety and Hazards
Future Directions
While specific future directions for 3,3,5,5-Tetramethylpiperidine were not found, it is noted that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3,3,5,5-Tetramethylpiperidine is a derivative of piperidine . Piperidine and its derivatives have significant roles in various pharmaceutical applications, including insect repellents, hair loss prevention, antipsychotic medications, and opioids . .
Mode of Action
Piperidine derivatives are known to interact with various targets to exert their effects . For instance, they can act as antagonists or agonists at various receptor sites, inhibit or activate enzymes, or interfere with cellular processes .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For example, they can influence pathways related to inflammation, cancer, diabetes, hypertension, and more .
Pharmacokinetics
A related compound, 2,2,5,5-tetramethylpiperidine-1-oxyl-3-carboxylic acid (pca), has been studied for its pharmacokinetics . PCA is a relatively stable free radical useful as a contrast agent for nuclear magnetic resonance imaging and as an imaging/spectroscopy agent for EPR . The pharmacokinetics of PCA were found to fit a two-component model, with the fast component being mainly due to elimination by the kidneys .
Result of Action
Piperidine derivatives are known to have a wide range of effects, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .
properties
IUPAC Name |
3,3,5,5-tetramethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBPDGCJJZXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566418 | |
Record name | 3,3,5,5-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-Tetramethylpiperidine | |
CAS RN |
1195-56-8 | |
Record name | 3,3,5,5-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3,3,5,5-Tetramethylpiperidine into the structure of DTPU influence its interaction with the photosynthetic membrane compared to DCMU?
A1: The research primarily focuses on the structural characterization of DCMU and DTPU, revealing that incorporating 3,3,5,5-Tetramethylpiperidine into DTPU significantly increases its molecular volume compared to DCMU []. The measured volumes of DCMU and DTPU are 259.1 and 493.3 Å3, respectively []. This size difference suggests that the binding site for these inhibitors within the photosynthetic membrane needs to accommodate the larger DTPU molecule. While the exact interaction mechanism isn't detailed in this study, the authors propose that the size difference between DCMU and DTPU provides insights into the potential dimensions of the inhibitor binding site within the photosynthetic membrane []. Further research is needed to elucidate the precise binding interactions and inhibitory effects of DTPU compared to DCMU.
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